molecular formula C11H16ClNO2 B13295491 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol

Cat. No.: B13295491
M. Wt: 229.70 g/mol
InChI Key: MFMULPTYYOSYAG-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound with a complex structure that includes a chlorophenyl group, an amino group, and a diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 4-chlorobenzylamine with 2-methyl-1,3-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to purify the product and ensure consistency in quality. Techniques such as distillation, crystallization, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: A structurally similar compound with different functional groups.

    4-Chlorobenzylamine: Shares the chlorophenyl group but lacks the diol and additional amino groups.

Uniqueness

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Biological Activity

2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropane-1,3-diol, also known as a chlorinated phenyl derivative of a diol compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClNO2C_{11}H_{16}ClNO_2 and features a chlorinated aromatic ring attached to a branched amine structure. The presence of the chlorine atom on the phenyl ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that derivatives of chlorophenyl compounds exhibit significant antibacterial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that similar structures can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of chlorinated phenyl compounds have also been documented. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This activity could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Study 1: Antibacterial Activity Assessment

A study conducted by Wani et al. (2017) evaluated several chlorinated compounds for their antibacterial efficacy. The study found that this compound exhibited moderate to strong activity against selected bacterial strains. The results were obtained using standard disk diffusion methods, confirming its potential as an antimicrobial agent .

Study 2: Neuroprotective Potential

In a separate investigation into neuroprotective effects, researchers explored the impact of similar compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests a possible therapeutic role in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Antibacterial Action : Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.
  • Enzyme Inhibition : Competitive inhibition of AChE leading to increased neurotransmitter availability.
  • Anti-inflammatory Response : Modulation of inflammatory mediators and pathways.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-2-methylpropane-1,3-diol

InChI

InChI=1S/C11H16ClNO2/c1-11(7-14,8-15)13-6-9-2-4-10(12)5-3-9/h2-5,13-15H,6-8H2,1H3

InChI Key

MFMULPTYYOSYAG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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